6-Propylpyrimidine-4-carbonitrile
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Overview
Description
6-Propylpyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a propyl group at the 6th position and a cyano group at the 4th position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylpyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the multicomponent reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction can be carried out under solvent-free conditions or in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Propylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-Propylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Propylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyrimidine-4-carbonitrile: Similar structure but with a methyl group instead of a propyl group.
6-Ethylpyrimidine-4-carbonitrile: Similar structure but with an ethyl group instead of a propyl group.
4-Cyano-2,6-dimethylpyrimidine: Contains two methyl groups at positions 2 and 6.
Uniqueness
6-Propylpyrimidine-4-carbonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interactions with other molecules .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-propylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-3-7-4-8(5-9)11-6-10-7/h4,6H,2-3H2,1H3 |
InChI Key |
CQBCPSYNCDUYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=N1)C#N |
Origin of Product |
United States |
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